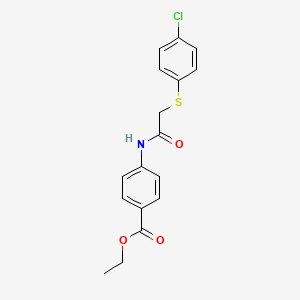

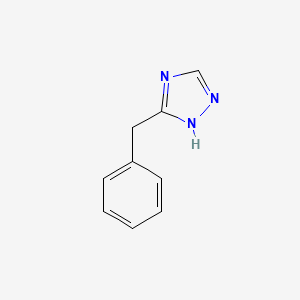

5-benzyl-1H-1,2,4-triazole

Übersicht

Beschreibung

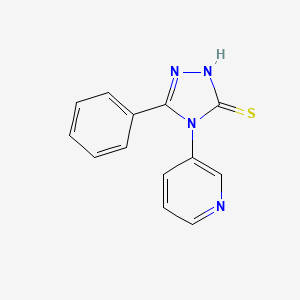

5-benzyl-1H-1,2,4-triazole is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic ring that consists of two carbon atoms and three nitrogen atoms . It is known to be used as a ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Synthesis Analysis

The synthesis of 1,2,4-triazoles, including this compound, has been extensively studied. A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance . A multicomponent process enables the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, amino pyridines, and pyrimidines .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The structure of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles, including this compound, have been widely studied. For instance, a copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Wissenschaftliche Forschungsanwendungen

Therapeutic and Biological Activities

1H-1,2,4-Triazole derivatives, including 5-benzyl-1H-1,2,4-triazole, are recognized for their diverse biological activities. They have been extensively studied for their potential as anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral agents, and for their activity against several neglected diseases. The structural flexibility of triazoles allows for various modifications, leading to new chemical entities with potential therapeutic applications (Ferreira et al., 2013). Moreover, 1,2,4-triazole derivatives have been reported to exhibit antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities, making them a focus of modern organic synthesis and chemical modeling (Ohloblina, 2022).

Physico-Chemical Applications

1,2,4-Triazole derivatives are not only significant in the pharmaceutical domain but also find extensive use in other fields. They are utilized in optical materials, photosensitizers, coloring agents, antioxidants, additives for fuels and oils, and as corrosion inhibitors. These compounds are also considered low toxic or essentially non-toxic, making them valuable in various industrial applications (Parchenko, 2019).

Material Science and Engineering

1,2,4-Triazole-based polymers have been identified as promising for the development of proton-conducting fuel cell membranes. They enhance the basic characteristics of electrolyte membranes, improve thermal and electrochemical stability, and provide high ionic conductivity under anhydrous conditions at elevated temperatures. This makes 1H-1,2,4-triazole and its polymers suitable for creating heat-resistant, electrochemically stable, and mechanically strong proton-conducting membranes (Prozorova & Pozdnyakov, 2023).

Corrosion Inhibition

Triazoles, including 1,2,4-triazoles, have been extensively studied as corrosion inhibitors for various metal surfaces. They show promising results in protecting metals like copper, iron, aluminum, and their alloys in aggressive media. Their efficiency in corrosion inhibition is attributed to their ability to form stable complexes with metal surfaces, thus preventing corrosion (Hrimla et al., 2021).

Zukünftige Richtungen

The future directions of research on 5-benzyl-1H-1,2,4-triazole are promising. The compound and its derivatives have shown significant antibacterial activity, making it a potential candidate for the development of new antibacterial agents . Furthermore, the compound has shown promising cytotoxic activity, suggesting its potential use in cancer treatment .

Wirkmechanismus

Target of Action

The primary targets of 3-benzyl-4H-1,2,4-triazole are likely to be various enzymes and receptors in the body. The 1,2,4-triazole ring is known to interact with biological receptors through hydrogen-bonding and dipole interactions . This interaction can lead to a variety of biological activities, including antimicrobial, antiviral, antituberculosis, and anticancer effects .

Mode of Action

The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to offer various types of binding to the target enzyme . The action of these compounds is often based on the inhibition of biosynthesis of certain compounds in the target organisms . For instance, in fungi, triazoles inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation .

Biochemical Pathways

For instance, in the case of antibacterial activity, the compound may interfere with bacterial cell wall synthesis or protein production .

Pharmacokinetics

Triazole compounds are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties . This includes absorption, distribution, metabolism, and excretion (ADME) properties, which can impact the bioavailability of the compound .

Result of Action

The result of the action of 3-benzyl-4H-1,2,4-triazole can vary depending on the specific target and the biological system in which it is acting. For instance, in the case of antibacterial activity, the compound may lead to the death of bacterial cells by disrupting essential cellular processes . In the case of anticancer activity, the compound may inhibit the proliferation of cancer cells .

Action Environment

The action, efficacy, and stability of 3-benzyl-4H-1,2,4-triazole can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms. For instance, the compound’s ability to form hydrogen bonds can be influenced by the polarity of the environment .

Biochemische Analyse

Biochemical Properties

3-benzyl-4H-1,2,4-triazole interacts with various enzymes, proteins, and other biomolecules. It operates as a main pharmacophore through hydrogen-bonding and dipole interactions with the biological receptors . The nature of these interactions is crucial for its role in biochemical reactions.

Cellular Effects

The effects of 3-benzyl-4H-1,2,4-triazole on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

3-benzyl-4H-1,2,4-triazole exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of this compound is complex and involves multiple biochemical pathways.

Temporal Effects in Laboratory Settings

Over time, the effects of 3-benzyl-4H-1,2,4-triazole can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-benzyl-4H-1,2,4-triazole vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

3-benzyl-4H-1,2,4-triazole is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

3-benzyl-4H-1,2,4-triazole is transported and distributed within cells and tissues in a complex manner. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 3-benzyl-4H-1,2,4-triazole and its effects on activity or function are significant. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

5-benzyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-2-4-8(5-3-1)6-9-10-7-11-12-9/h1-5,7H,6H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEAUAKJULSHNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21117-34-0 | |

| Record name | 3-benzyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2892240.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2892245.png)

![2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide](/img/structure/B2892252.png)

![2-(pyridin-3-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2892253.png)